molecular formula C20H17ClN2O2 B2776647 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid CAS No. 861210-33-5

4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid

Cat. No.: B2776647
CAS No.: 861210-33-5
M. Wt: 352.82
InChI Key: DHSWODKLMMAURM-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a chlorophenyl group and a benzenecarboxylic acid moiety, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes. For instance, the reaction between 4-chlorophenylhydrazine and a suitable ketone under acidic conditions can yield the indazole nucleus.

    Substitution Reactions: The introduction of the benzenecarboxylic acid group can be achieved through electrophilic aromatic substitution reactions. This involves the reaction of the indazole derivative with a benzenecarboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors for the cyclization and substitution reactions, which can enhance reaction efficiency and product yield. Additionally, industrial processes would incorporate rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenecarboxylic acid moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that indazole derivatives exhibit significant anti-inflammatory, antimicrobial, and anticancer activities . This compound, in particular, is being explored for its ability to inhibit specific enzymes and pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its chemical stability and reactivity make it a valuable component in the synthesis of drugs and other high-value products.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), which are involved in inflammatory and cancer pathways . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylhydrazine: A precursor in the synthesis of indazole derivatives.

    Benzenecarboxylic acid: A simple aromatic carboxylic acid used in various chemical reactions.

    Indazole: The core structure of the compound, known for its diverse biological activities.

Uniqueness

What sets 4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid apart is its combination of a chlorophenyl group and a benzenecarboxylic acid moiety. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)22-23(19)16-11-7-14(8-12-16)20(24)25/h5-12H,1-4H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSWODKLMMAURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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